molecular formula C12H11N3O2S B1274274 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- CAS No. 114566-60-8

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-

Cat. No.: B1274274
CAS No.: 114566-60-8
M. Wt: 261.3 g/mol
InChI Key: STHIZLTYZQLTNT-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- is a heterocyclic organic compound that features a benzoxazine core with a thiazole ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- typically involves the following steps:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine core, potentially yielding alcohol derivatives.

    Substitution: The amino group allows for various substitution reactions, including acylation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- has shown promise in antimicrobial studies. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory properties are of interest. Research is ongoing to explore its potential in treating inflammatory diseases and conditions.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and amino groups, making it less versatile in terms of reactivity and applications.

    6-(2-Amino-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one:

Uniqueness

The presence of both the thiazole ring and the amino group in 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- makes it unique. This combination enhances its reactivity and broadens its range of applications, particularly in medicinal chemistry where multifunctional compounds are highly sought after.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-15-9-4-7(8-6-18-12(13)14-8)2-3-10(9)17-5-11(15)16/h2-4,6H,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIZLTYZQLTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150775
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114566-60-8
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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